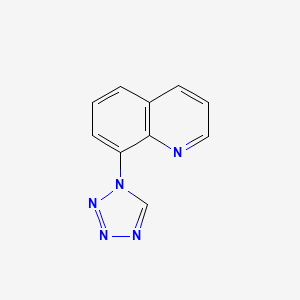

8-(1H-tetrazol-1-yl)quinoline

Description

8-(1H-Tetrazol-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a 1H-tetrazole moiety.

Propriétés

IUPAC Name |

8-(tetrazol-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-3-8-4-2-6-11-10(8)9(5-1)15-7-12-13-14-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCVOIZTAVVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N3C=NN=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 8-(1H-tetrazol-1-yl)quinoline typically involves the reaction of quinoline derivatives with azide compounds under specific conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Analyse Des Réactions Chimiques

8-(1H-tetrazol-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms. Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing and reducing agents

Applications De Recherche Scientifique

8-(1H-tetrazol-1-yl)quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mécanisme D'action

The mechanism of action of 8-(1H-tetrazol-1-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can modulate various biological pathways, leading to antimicrobial, antifungal, and other therapeutic effects .

Comparaison Avec Des Composés Similaires

Critical Analysis of Structural-Activity Relationships (SAR)

- Tetrazole vs. However, triazoles (e.g., ) may exhibit better metabolic stability in vivo .

- Linker Flexibility : Oxygen-based linkers (e.g., ) introduce conformational flexibility, aiding in binding to enzymes like α-glucosidase, whereas rigid linkers (e.g., direct tetrazole attachment) may favor selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity and reactivity, while bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles by resisting enzymatic degradation .

Activité Biologique

8-(1H-tetrazol-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

8-(1H-tetrazol-1-yl)quinoline is characterized by the presence of a quinoline ring system substituted with a tetrazole group. The molecular formula is with a molecular weight of approximately 201.20 g/mol. The unique structure contributes to its biological properties, including antimicrobial and anticancer activities.

Mechanisms of Biological Activity

The biological activity of 8-(1H-tetrazol-1-yl)quinoline can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that 8-(1H-tetrazol-1-yl)quinoline can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has shown efficacy in various cancer cell lines, including breast and lung cancer.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in nucleic acid synthesis, which is critical for both microbial and cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of 8-(1H-tetrazol-1-yl)quinoline against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that 8-(1H-tetrazol-1-yl)quinoline has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies demonstrated that 8-(1H-tetrazol-1-yl)quinoline induces apoptosis in MCF-7 breast cancer cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, confirming its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the efficacy of 8-(1H-tetrazol-1-yl)quinoline, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 8-(1H-tetrazol-1-yl)quinoline | High | Moderate |

| Quinoline | Moderate | Low |

| Tetrazole | Low | Moderate |

This comparison highlights the enhanced biological activity of 8-(1H-tetrazol-1-yl)quinoline compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.